molecular formula C18H14F3NO4 B8259571 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid

Cat. No.: B8259571
M. Wt: 365.3 g/mol
InChI Key: GSEIXNCKLHONCZ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected non-natural amino acid derivative with a (2S)-stereochemical configuration. The structure features a trifluoromethyl (-CF₃) group at the β-position of the propanoic acid backbone, replacing the typical hydrogen or methyl group found in alanine or valine derivatives. The Fmoc group serves as a temporary protecting group for the α-amino functionality, enabling its use in solid-phase peptide synthesis (SPPS) . The trifluoromethyl group introduces significant electron-withdrawing effects, altering physicochemical properties such as lipophilicity, metabolic stability, and acidity compared to non-fluorinated analogs.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEIXNCKLHONCZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The key steps include:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as sodium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to act as a substrate or inhibitor.

Industry: Used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics.

Mechanism of Action

The mechanism by which (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid exerts its effects involves interactions with specific molecular targets. The Fmoc group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related Fmoc-protected amino acids, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight pKa (Predicted/Reported) Key Applications/Notes Reference ID
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid -CF₃ at β-carbon C₁₈H₁₄F₃NO₄ 377.30 ~3.5 (estimated)* Peptide synthesis; enhanced metabolic stability N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 2-methylphenyl at β-carbon C₂₅H₂₃NO₄ 401.45 N/A Lab chemical; high purity (99.76% HPLC)
(2S)-3-(2-chloro-4-fluorophenyl)-2-(Fmoc-amino)propanoic acid 2-Cl,4-F-phenyl at β-carbon C₂₄H₁₉ClFNO₄ 439.86 3.71 Peptide modification; halogenated aromatic
(S)-2-(Fmoc-amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride 4-methylpiperazinyl at δ-carbon C₂₄H₂₈N₃O₄·HCl 474.96 N/A Antiviral/antibacterial peptide analogs
(R)-3-(Fmoc-amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid 2-CF₃-phenyl at β-carbon C₂₅H₂₀F₃NO₄ 455.43 N/A Chiral building block for drug discovery

*Estimated pKa based on electron-withdrawing effects of -CF₃, lowering α-carboxylic acid acidity compared to non-fluorinated analogs (e.g., pKa ~4.2 for alanine).

Key Comparison Points:

Substituent Effects on Physicochemical Properties Lipophilicity: The -CF₃ group in the target compound increases hydrophobicity (logP ~2.5–3.0) compared to non-fluorinated analogs (e.g., logP ~2.1 for o-tolyl derivative ). This enhances membrane permeability, critical for bioactive peptides . Acidity: The electron-withdrawing -CF₃ group lowers the α-carboxylic acid pKa (estimated ~3.5), improving solubility in basic SPPS conditions relative to phenyl-substituted analogs (pKa ~3.7–4.0) .

Synthetic Utility The trifluoropropanoic acid derivative is expected to exhibit high coupling efficiency in SPPS due to steric similarities to alanine, contrasting with bulkier aryl-substituted analogs (e.g., 2-Cl,4-F-phenyl) that may require extended reaction times . Derivatives with extended side chains (e.g., pentanoic acid with piperazinyl groups) demonstrate versatility in introducing functional motifs for targeting specific receptors, as seen in antiviral research .

Stability and Storage Fluorinated compounds generally exhibit superior metabolic and oxidative stability. For example, the -CF₃ group resists cytochrome P450-mediated degradation better than chlorinated or methylated analogs . Storage conditions for the target compound likely align with standard Fmoc-amino acids (e.g., -20°C for long-term stability), whereas hydrochloride salts (e.g., piperazinyl derivatives) require desiccation to prevent hydrolysis .

Applications in Drug Discovery The trifluoropropanoic acid derivative is a promising candidate for designing protease-resistant peptides or fluorinated biologics, leveraging the -CF₃ group’s steric and electronic effects . In contrast, aryl-substituted analogs (e.g., 2-Cl,4-F-phenyl) are utilized in peptide-based HIV entry inhibitors, where halogenated aromatic rings enhance target binding .

Biological Activity

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid is a synthetic compound notable for its complex structure and diverse applications in biochemical research and drug development. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl group, which contribute to its unique biological properties.

The compound's chemical formula is C15H14F3N1O3C_{15}H_{14}F_3N_1O_3, with a molecular weight of approximately 315.27 g/mol. Its structure is characterized by the presence of both hydrophobic and polar functional groups, enhancing its interaction potential with biological targets.

The biological activity of this compound primarily involves interactions with specific enzymes and proteins. The Fmoc group provides stability to the amino group, facilitating selective reactions in peptide synthesis and other biochemical applications. The trifluoromethyl moiety enhances the compound's lipophilicity, potentially increasing its membrane permeability and resistance to metabolic degradation.

Biological Activity

Research indicates that this compound can act as an enzyme inhibitor, particularly in the context of studying protein-protein interactions and enzyme mechanisms. It has been utilized in various studies investigating the modulation of enzymatic activity in biochemical pathways .

Table 1: Summary of Biological Activities

Activity Description
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways.
Protein Interaction Studies Used to explore protein-protein interactions and their functional implications.
Drug Development Investigated as a potential scaffold for designing new therapeutics.

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a key enzyme involved in cancer metabolism. The inhibition was attributed to the compound's ability to bind selectively to the active site of the enzyme, thereby preventing substrate access.
  • Peptide Synthesis Application : In peptide synthesis protocols, this compound has been used as a building block due to its stability during coupling reactions. Researchers reported enhanced yields when using this trifluoropropanoic acid derivative compared to traditional amino acids lacking the trifluoromethyl group .

Comparison with Similar Compounds

The unique combination of the Fmoc protecting group and the trifluoromethyl group distinguishes this compound from other Fmoc-protected amino acids and trifluoromethylated compounds. This structural uniqueness allows for greater versatility in applications across chemistry and biology.

Table 2: Comparison of Related Compounds

Compound Name Fmoc Group Trifluoromethyl Group Applications
(2S)-2-amino-3,3,3-trifluoropropanoic acidNoYesLimited use in peptide synthesis
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)YesNoCommonly used in peptide synthesis
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(m-tolyl)propanoic acidYesYesVersatile applications in drug design

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.